molecular formula C8H14ClNO2 B13258663 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane

Cat. No.: B13258663
M. Wt: 191.65 g/mol
InChI Key: MAADJTDVTZCWIQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane (CAS 1552575-12-8) is a spirocyclic building block of interest in advanced organic synthesis and drug discovery. This compound features a chloromethyl group attached to a 1,4-dioxa-7-azaspiro[4.4]nonane framework, which contains a ketal group protecting a carbonyl and an N-methylated azepane ring . The reactive chloromethyl handle makes it a versatile intermediate for further functionalization, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Spirocyclic scaffolds like the 1,4-dioxa-7-azaspiro[4.4]nonane system are recognized as three-dimensional, "sp3-enriched" frameworks that are highly valuable in medicinal chemistry for escaping "flatland" and exploring novel chemical space . Such spirocyclic systems are advanced mimics of saturated nitrogen heterocycles and are found in compounds with marked biological activity . Researchers utilize this reagent in the synthesis of novel spirocyclic derivatives, which can serve as key intermediates for developing potential pharmaceuticals, including enzyme inhibitors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

3-(chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane

InChI

InChI=1S/C8H14ClNO2/c1-10-3-2-8(6-10)11-5-7(4-9)12-8/h7H,2-6H2,1H3

InChI Key

MAADJTDVTZCWIQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)OCC(O2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chloromethylating agent with a suitable precursor molecule that contains the spirocyclic framework. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce hydroxylated or carboxylated products .

Scientific Research Applications

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. Additionally, the spirocyclic structure may enable the compound to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, emphasizing substituents, heteroatoms, and functional groups:

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications References
1,4-Dioxa-7-azaspiro[4.4]nonane 176-33-0 C₆H₁₁NO₂ Base structure (no substituents) 129.16 Organic synthesis building block
2-Oxa-7-azaspiro[4.4]nonane hydrochloride 1419590-58-1 C₆H₁₀ClNO 2-oxa substitution; hydrochloride salt 163.61 Enhanced solubility for drug synthesis
7-Methyl-1,4-dioxaspiro[4.4]nonane-2-methanol 63917-46-4 C₉H₁₆O₃ Methyl at C7; hydroxymethyl at C2 172.22 Intermediate in polar molecule synthesis
N-Benzyl-7-hydroxy-3-isopropyl-1-oxa-4-azaspiro[4.4]nonane N/A C₁₇H₂₃NO₂ Benzyl, hydroxy, isopropyl groups 285.38 Potential pharmacological activity
1,7-Diazaspiro[4.4]nonane derivatives 646056-23-7 C₁₂H₁₈N₄ Dual nitrogen atoms; pyrimidinyl substituent 218.30 Kinase inhibitors, drug discovery
Target Compound : 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane Not explicitly listed C₇H₁₂ClNO₂ (inferred) Chloromethyl at C2; methyl at C7 ~177.63 (calculated) Reactive intermediate for alkylation Inferred from

Key Comparisons

Reactivity
  • Chloromethyl Group: The target compound’s chloromethyl group enhances reactivity in nucleophilic substitution (e.g., SN2 reactions) compared to unsubstituted 1,4-dioxa-7-azaspiro[4.4]nonane .
Physical Properties
  • Solubility: Hydrochloride salts (e.g., 2-Oxa-7-azaspiro[4.4]nonane hydrochloride) improve aqueous solubility, whereas the target compound’s chloromethyl group may enhance lipophilicity .
  • Stability : The target compound likely requires refrigerated storage (2–8°C) due to hydrolytic sensitivity of the chloromethyl group, similar to the base compound’s storage recommendations .

Biological Activity

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane, with the CAS number 1552575-12-8, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H14_{14}ClNO2_2, with a molecular weight of 191.66 g/mol. The compound features a spirocyclic structure that may influence its biological interactions.

The biological activity of this compound has been explored in various contexts:

  • Serotonin Receptor Interaction : Preliminary studies suggest that compounds with similar structures can interact with serotonin receptors, particularly the 5-HT1A_1A receptor. This interaction is crucial for developing anxiolytic and antidepressant medications .
  • Neuroprotective Effects : Research indicates that spirocyclic compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown antimicrobial properties, potentially making them candidates for developing new antibiotics or antifungal agents.

Study on Serotonin Receptor Agonism

In a study evaluating the binding affinity of various spirocyclic compounds at serotonin receptors, it was found that certain derivatives exhibited significant binding to the 5-HT1A_1A receptor with nanomolar affinities (Ki values around 31.7 nM). These findings suggest that structural modifications can enhance receptor selectivity and potency, which may also apply to this compound .

Neuroprotective Activity Assessment

A study focused on assessing neuroprotective effects demonstrated that compounds similar to this compound could reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of intracellular signaling pathways that promote cell survival .

Table 1: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeMechanism of Action
This compound1552575-12-8Potential Serotonin AgonistBinds to 5-HT1A_1A receptor
7-Methyl-1-aza-4-oxaspiro[4.5]decane69552-24-5NeuroprotectiveReduces oxidative stress
2-(Chloromethyl)-8-methyl-1,4-dioxa-8-azaspiro[4.5]decane1546065-92-2AntimicrobialDisrupts bacterial cell wall synthesis

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